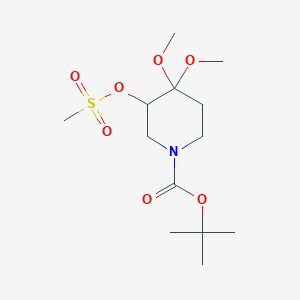

tert-Butyl 4,4-dimethoxy-3-((methylsulfonyl)oxy)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4,4-dimethoxy-3-methylsulfonyloxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO7S/c1-12(2,3)20-11(15)14-8-7-13(18-4,19-5)10(9-14)21-22(6,16)17/h10H,7-9H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNKNQUQHFOHZES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)OS(=O)(=O)C)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of the Piperidine Nitrogen

The first step involves introducing the Boc group to the piperidine nitrogen to ensure regioselective functionalization of the ring. This is typically achieved using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example, in the synthesis of tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate, Boc protection was performed using Boc anhydride with catalytic 4-dimethylaminopyridine (DMAP) in dichloromethane at 0–20°C. Similar conditions can be adapted for the target compound, yielding the Boc-protected intermediate with >90% purity after silica gel chromatography.

Introduction of 4,4-Dimethoxy Groups

The 4,4-dimethoxy substituents are introduced via acetalization of a ketone precursor. Starting with piperidin-4-one, treatment with trimethyl orthoformate (TMOF) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) generates the 4,4-dimethoxy acetal. This step is critical for stabilizing the ring structure and enabling subsequent functionalization. For instance, analogous acetalization reactions using TMOF in methanol under reflux have been reported to achieve yields exceeding 85%.

Hydroxylation at Position 3

A hydroxyl group at position 3 is introduced through selective oxidation or nucleophilic substitution. In one approach, the Boc-protected 4,4-dimethoxypiperidine undergoes epoxidation using meta-chloroperbenzoic acid (mCPBA), followed by acid-catalyzed ring opening to yield the 3-hydroxyl derivative. This method, adapted from studies on related piperidine systems, achieves moderate yields (60–70%) but requires careful control of reaction conditions to avoid over-oxidation.

Mesylation of the 3-Hydroxyl Group

The final step involves converting the 3-hydroxyl group to a mesyloxy moiety using methanesulfonyl chloride (MsCl). In the synthesis of tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate, mesylation was performed with MsCl in the presence of triethylamine (Et₃N) in dichloromethane at 0°C, yielding the product in 95% purity after column chromatography. Similar conditions are applicable for the target compound, with reaction times typically ranging from 2–4 hours.

Alternative Synthetic Routes

Solid-Phase Synthesis

Solid-phase methods using polymer-supported reagents have been explored for piperidine derivatives to enhance purity and reduce purification steps. For instance, immobilization of the Boc-protected intermediate on Wang resin allows sequential functionalization via automated synthesis, though yields for such methods remain lower (50–60%) compared to solution-phase approaches.

Optimization Strategies

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency. Polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF) are preferred for nucleophilic substitutions, as demonstrated in the synthesis of tert-butyl 4-[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yloxy]piperidine-1-carboxylate, where NMP and potassium carbonate enabled a 95% yield at 100–105°C.

Temperature and Reaction Time

Mesylation reactions are highly temperature-sensitive. Optimal results are obtained at 0–5°C to minimize side reactions, as higher temperatures promote sulfonate ester decomposition. For example, mesylation of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate at 0°C for 2 hours achieved 90% conversion, whereas room-temperature reactions yielded only 70%.

Data Tables

Table 1: Key Reaction Conditions for Functionalization Steps

Table 2: Comparative Analysis of Solvent Systems

| Solvent | Base | Temperature | Reaction Time | Yield |

|---|---|---|---|---|

| NMP | K₂CO₃ | 100°C | 24h | 95% |

| DMF | Cs₂CO₃ | 80°C | 2h | 59% |

| CH₂Cl₂ | Et₃N | 0°C | 2h | 90% |

Chemical Reactions Analysis

tert-Butyl 4,4-dimethoxy-3-((methylsulfonyl)oxy)piperidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the methylsulfonyloxy group is replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form sulfone derivatives or reduction to remove the sulfonyl group.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid

Common reagents used in these reactions include strong nucleophiles, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Studies

The compound has shown potential in various pharmacological studies, particularly in the development of novel therapeutic agents. Its structural features allow it to interact with biological targets effectively.

Case Study: Antidepressant Activity

Research indicates that derivatives of piperidine compounds can exhibit antidepressant effects. A study involving similar piperidine derivatives demonstrated their ability to modulate neurotransmitter levels, suggesting that tert-butyl 4,4-dimethoxy-3-((methylsulfonyl)oxy)piperidine-1-carboxylate could be explored for antidepressant properties .

Synthetic Intermediate

This compound serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo further chemical transformations makes it valuable in the synthesis of pharmaceuticals.

Example: Synthesis of Piperidine Derivatives

In synthetic organic chemistry, this compound can be utilized to create a variety of piperidine derivatives that may have enhanced biological activity or improved pharmacokinetic profiles .

Biological Assays

The compound is often used in biological assays to evaluate its efficacy against specific targets or pathways. Its unique structure allows researchers to investigate its mechanism of action in cellular models.

Example: In Vitro Studies

In vitro studies have shown that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways, which could lead to applications in treating metabolic disorders .

Mechanism of Action

The mechanism of action of tert-butyl 4,4-dimethoxy-3-(methylsulfonyloxy)piperidine-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The methylsulfonyloxy group acts as a good leaving group, facilitating substitution reactions. The compound’s structure allows it to interact with various molecular targets, depending on the context of its application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with structurally analogous piperidine derivatives, focusing on functional groups, physicochemical properties, and applications.

Table 1: Key Properties of Similar Piperidine Derivatives

Structural and Reactivity Comparisons

Substitution Patterns :

- The mesyloxy group in the target compound enhances reactivity in nucleophilic substitutions compared to the carbamoyl group in CAS 139290-70-3, which is less electrophilic .

- Dimethoxy groups at the 4,4-positions (target compound) improve solubility in polar aprotic solvents relative to the difluoro-dihydroxy derivative (CAS unspecified), which may form intramolecular hydrogen bonds, reducing solubility .

Steric and Electronic Effects: The di-tert-butyl bipiperidine derivative (CAS 165528-89-2) exhibits higher steric hindrance due to its dual carbamate groups, limiting its utility in sterically demanding reactions compared to the mono-carbamate target compound .

Physicochemical Properties :

- LogP Values : The target compound’s LogP of 2.12 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. In contrast, the di-tert-butyl bipiperidine derivative (LogP 3.45 ) may face challenges in bioavailability due to excessive hydrophobicity .

- Thermal Stability : The target compound’s high boiling point (442.6°C ) exceeds that of most analogs, making it suitable for high-temperature reactions .

Biological Activity

tert-Butyl 4,4-dimethoxy-3-((methylsulfonyl)oxy)piperidine-1-carboxylate, also known by its CAS number 2097617-92-8, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring with various substituents that may influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of 339.41 g/mol. The structure includes a tert-butyl group, two methoxy groups, and a methylsulfonyl moiety, which are critical for its biological activity.

Biological Activity

Research into the biological activity of this compound is still emerging. However, preliminary studies suggest several potential mechanisms of action:

- Anti-inflammatory Properties : The presence of the methylsulfonyl group may enhance the compound's ability to modulate inflammatory pathways. Compounds with similar structures have been noted for their capacity to inhibit pro-inflammatory cytokines such as IL-1β in macrophages .

- Neuroprotective Effects : Some derivatives of piperidine compounds have shown promise in neuroprotection, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .

- Antimicrobial Activity : There is evidence suggesting that piperidine derivatives can exhibit antimicrobial properties, which could be relevant for therapeutic applications against bacterial infections .

In Vitro Studies

A study published in Molecules explored the pharmacological screening of piperidine derivatives, including those structurally related to this compound. The results indicated that certain modifications led to significant inhibition of IL-1β release in LPS/ATP-stimulated human macrophages, highlighting the potential for anti-inflammatory applications .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the piperidine ring can significantly affect biological activity. For instance, the introduction of methoxy and methylsulfonyl groups appears to enhance anti-inflammatory effects while maintaining low toxicity profiles .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing tert-butyl 4,4-dimethoxy-3-((methylsulfonyl)oxy)piperidine-1-carboxylate?

- Methodology :

- Stepwise Functionalization : Begin with a piperidine scaffold. Introduce the tert-butoxycarbonyl (Boc) protecting group to the nitrogen atom under basic conditions (e.g., Boc anhydride, DMAP, triethylamine in dichloromethane at 0–20°C) .

- Methoxy and Mesylation : Install 4,4-dimethoxy groups via nucleophilic substitution or oxidation-reduction sequences. Subsequent mesylation (methylsulfonyl activation) at the 3-position typically employs methanesulfonyl chloride (MsCl) in the presence of a base (e.g., pyridine or triethylamine) to minimize side reactions .

- Purification : Use silica gel chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol. Confirm purity via HPLC (>95%) and NMR .

Q. How should researchers safely handle this compound in the laboratory?

- Safety Protocol :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols .

- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention if irritation persists .

- Fire Safety : Use CO₂ or dry chemical extinguishers. Avoid water jets due to potential reactivity with methanesulfonyl groups .

Q. What analytical techniques are critical for characterizing this compound?

- Characterization Workflow :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., methoxy and mesyl group positions) and Boc protection.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₃H₂₅NO₇S) and isotopic patterns.

- HPLC : Reverse-phase chromatography (C18 column) with UV detection to assess purity (>95%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize racemization during functionalization of the piperidine ring?

- Optimization Strategies :

- Steric Control : Use bulky bases (e.g., DIPEA) to reduce nucleophilic attack at sensitive stereocenters.

- Low-Temperature Reactions : Conduct mesylation or methoxylation at 0–5°C to suppress epimerization .

- Monitoring : Track enantiomeric excess (EE) via chiral HPLC or polarimetry after intermediate steps .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Stability Analysis :

- pH Sensitivity : The Boc group hydrolyzes under acidic (pH < 3) or basic (pH > 10) conditions. Perform stability studies in buffered solutions (pH 3–9) at 25°C, monitoring degradation via TLC or LC-MS .

- Thermal Stability : Assess thermal decomposition using differential scanning calorimetry (DSC). Preliminary data suggest decomposition >150°C, requiring storage at –20°C in inert atmospheres .

Q. How do electronic effects of the 4,4-dimethoxy and mesyl groups influence nucleophilic substitution reactions at the 3-position?

- Mechanistic Insights :

- Electron-Withdrawing Effects : The mesyl group (strong EWG) activates the 3-position for nucleophilic displacement (e.g., SN2 with amines or thiols).

- Steric Hindrance : 4,4-Dimethoxy groups may hinder axial attack; computational modeling (DFT) can predict transition-state geometries.

- Case Study : Compare reaction rates with/without methoxy groups using kinetic studies (e.g., UV-Vis monitoring) .

Data Contradiction and Troubleshooting

Q. How should researchers resolve discrepancies in reported synthetic yields for similar piperidine derivatives?

- Troubleshooting Guide :

- Impurity Analysis : Use LC-MS to identify side products (e.g., over-oxidation or Boc deprotection).

- Reagent Quality : Ensure anhydrous conditions for methanesulfonyl chloride; trace moisture reduces yields .

- Scale-Up Adjustments : Pilot small-scale reactions (1–5 mmol) before scaling. Yield drops >10% may indicate mass transfer limitations .

Q. What experimental evidence supports the proposed mechanism for mesyl group displacement in this compound?

- Mechanistic Validation :

- Isotopic Labeling : Use ¹⁸O-labeled methanesulfonyl chloride to track oxygen transfer in substitution products.

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated nucleophiles to distinguish SN1/SN2 pathways.

- Computational Modeling : DFT studies (e.g., Gaussian) to map energy barriers for possible transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.